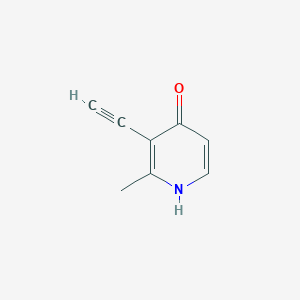![molecular formula C7H8N4O B13104809 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B13104809.png)
1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine is a heterocyclic compound that features both imidazole and pyrazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of both nitrogen atoms in the imidazole and pyrazine rings contributes to its unique chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of nickel catalysts, mild temperatures, and specific solvents to ensure high yields and selectivity .
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that prioritize cost-effectiveness and efficiency. These methods often utilize continuous flow reactors and optimized reaction conditions to produce the compound in large quantities. The use of automated systems and advanced purification techniques ensures the consistency and purity of the final product.
化学反应分析
Types of Reactions: 1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to modify the compound’s structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperatures and solvents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
科学研究应用
1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule.
Medicine: The compound’s potential therapeutic effects are being investigated in various medical fields.
作用机制
The mechanism of action of 1-(methoxymethyl)-1H-imidazo[4,5-b]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
1-(Methoxymethyl)-1H-imidazo[4,5-b]pyrazine can be compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Pyrazolo[1,5-a]pyrimidine, 4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrazine
Uniqueness: The presence of both imidazole and pyrazine rings in this compound provides a unique combination of chemical properties and reactivity. .
属性
分子式 |
C7H8N4O |
|---|---|
分子量 |
164.16 g/mol |
IUPAC 名称 |
3-(methoxymethyl)imidazo[4,5-b]pyrazine |
InChI |
InChI=1S/C7H8N4O/c1-12-5-11-4-10-6-7(11)9-3-2-8-6/h2-4H,5H2,1H3 |
InChI 键 |
ZNXBKLATBRMOCW-UHFFFAOYSA-N |
规范 SMILES |
COCN1C=NC2=NC=CN=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


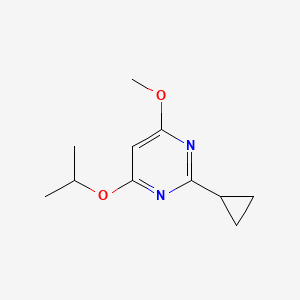
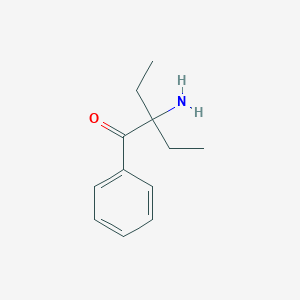

![2H-Imidazo[4,5-d][1,2,3]oxadiazole](/img/structure/B13104747.png)

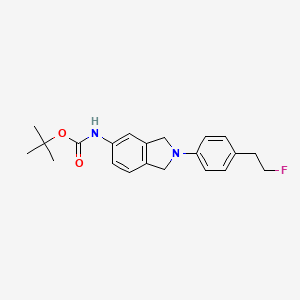
![(S)-2-(Piperidin-4-YL)tetrahydro-1H-pyrrolo[1,2-C]imidazol-3(2H)-one](/img/structure/B13104781.png)
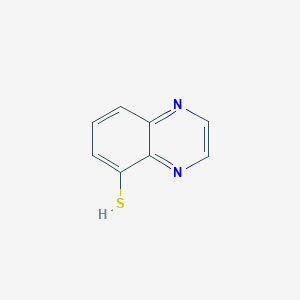
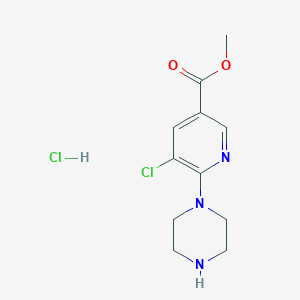

![5-(3-(1H-Benzo[D]imidazol-2-YL)-1H-indazol-5-YL)-4-methylpyridin-3-OL](/img/structure/B13104817.png)
